molecular formula C21H24N2O2 B5353217 11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Cat. No.: B5353217
M. Wt: 336.4 g/mol
InChI Key: QPZSBZGRUIMOFW-FNORWQNLSA-N
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Description

The compound “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a diazatricyclic core and a methoxyphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazatricyclic Core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a Heck reaction, where the methoxyphenyl group is coupled to the diazatricyclic core under palladium-catalyzed conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the diazatricyclic core, potentially leading to the formation of reduced nitrogen-containing intermediates.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced nitrogen-containing intermediates.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, the compound can be used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the diazatricyclic core.

    Dichloroaniline: This compound has a similar aromatic structure but differs significantly in its functional groups and overall structure.

Uniqueness

The uniqueness of “11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one” lies in its combination of a diazatricyclic core with a methoxyphenyl group

Properties

IUPAC Name

11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-25-20-9-3-2-6-17(20)7-5-11-22-13-16-12-18(15-22)19-8-4-10-21(24)23(19)14-16/h2-10,16,18H,11-15H2,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZSBZGRUIMOFW-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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